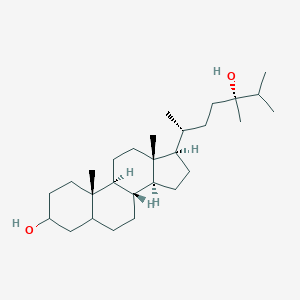

Ergostan-3,24-diol

Description

Properties

CAS No. |

137038-14-3 |

|---|---|

Molecular Formula |

C28H50O2 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H50O2/c1-18(2)28(6,30)16-11-19(3)23-9-10-24-22-8-7-20-17-21(29)12-14-26(20,4)25(22)13-15-27(23,24)5/h18-25,29-30H,7-17H2,1-6H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-,28-/m1/s1 |

InChI Key |

QTYRSLSHIKUSBP-LFOSBBPJSA-N |

SMILES |

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

C[C@H](CC[C@](C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

ergostan-3,24-diol |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that ergostan-3,24-diol and its derivatives possess significant cytotoxic properties against various cancer cell lines. For instance, a study identified the compound 6β-carboxyl-24(R)-(8→6)-abeo-ergostan-3β,5β-diol, which demonstrated moderate cytotoxicity against colon cancer cells (HCT-116) at concentrations ranging from 20 to 80 µM. The study utilized flow cytometry to analyze cell viability and apoptosis, revealing that the compound could induce cell death effectively compared to control treatments .

Cholesterol Regulation

This compound is also recognized for its potential role in cholesterol regulation. It acts as a precursor in the biosynthesis of various bioactive compounds that influence lipid metabolism. Its structural similarity to cholesterol allows it to compete with cholesterol for absorption in the intestines, thereby potentially lowering blood cholesterol levels. This property makes it a candidate for developing functional foods aimed at managing cholesterol levels .

Agricultural Applications

Plant Growth Promotion

In agricultural contexts, this compound has been shown to promote plant growth and stress resistance. Its application in crop production can enhance yield by improving plant resilience to environmental stresses such as drought and salinity. Studies have demonstrated that sterols play a crucial role in membrane fluidity and permeability, which is vital for plant adaptation to stress conditions .

Pesticidal Properties

The compound's derivatives have also been investigated for their pesticidal properties. Some ergostane-type sterols exhibit fungicidal activity against phytopathogenic fungi. This application is particularly relevant in organic farming practices where chemical pesticides are restricted. The development of natural fungicides based on this compound could provide effective alternatives for pest management .

Cosmetic Applications

Skin Health Benefits

This compound's anti-inflammatory and antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at promoting skin health. Its ability to enhance skin barrier function and moisture retention is beneficial for products targeting dry or sensitive skin. Additionally, its potential role in reducing oxidative stress can help mitigate signs of aging .

Formulation Stability

In cosmetic formulations, this compound can improve the stability of emulsions due to its surfactant properties. This stability is crucial for maintaining the efficacy and shelf-life of cosmetic products, ensuring that active ingredients remain effective over time.

Case Studies and Research Findings

Chemical Reactions Analysis

Synthetic Strategies for Ergostane-Type Diols

The synthesis of ergostane derivatives often involves selective functionalization and protection/deprotection strategies. For example:

-

Acetylation/Deacetylation : In the synthesis of 24-episecasterol (17 ), deacetylation of intermediate 16 (a Δ²-steroid) was achieved under mild alkaline conditions (e.g., K₂CO₃/MeOH) to preserve the steroidal backbone .

-

Benzylation/Deprotection : The p-methoxybenzylidene group was used to protect 22,23-diols in brassinosteroids, enabling regioselective oxidation at C-3 without side reactions .

Oxidation and Epoxidation Reactions

Key transformations in ergostane diol chemistry include:

Side-Chain Modifications

Modifications at C-24 in ergostane diols are critical for biological activity:

-

Glyoxylic Acid Coupling : In vanillin synthesis, glyoxylic acid (11 ) was added to catechol (10 ) under DoE-optimized conditions (Al₂O₃, NaOH, 50–70°C) to form dihydroxymandelic acid intermediates .

-

Zinc-Mediated Eliminations : Tipson–Cohen reactions (Zn, NaI/DMF) converted dimesylate 19 to B-lactone olefin 21 in 96% yield .

Challenges in Diol Stability

Ergostane diols with α-ketol moieties (e.g., 27 ) exhibit low stability under standard deprotection conditions. Solutions include:

-

Protective Group Strategy : p-Methoxybenzylidene protection of vicinal diols (e.g., 22,23-diols) prevents undesired degradation during oxidation .

-

Temperature Control : Reactions performed at ≤0°C minimize decomposition of sensitive intermediates .

Analytical and Optimization Techniques

-

DoE (Design of Experiments) : Used to optimize reaction parameters (e.g., temperature, equivalents, residence time) for maximal yield and minimal impurities .

-

Kinetic Studies : First-order kinetics revealed rate-determining steps in azetidinium ion formation, guiding solvent/base optimization .

Key Limitations in Current Data

-

No direct studies on ergostan-3,24-diol were found; inferences are drawn from structurally related compounds.

-

Data tables specific to this compound’s reactivity (e.g., rate constants, thermodynamic parameters) are absent in the reviewed literature.

For targeted research on this compound, experimental exploration of the above strategies—coupled with advanced analytical methods like HPLC-MS and XRD—is recommended.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with C3 and C24 Diol Moieties

(24R)-Cycloart-25-ene-3β,24-diol (1a) and (24S)-Cycloart-25-ene-3β,24-diol (1b)

- Source : Isolated from Euphorbia erythradenia .

- Structure : Cycloartane-type triterpenes (30-carbon backbone) with hydroxyls at C3 and C24. The distinction lies in the stereochemistry at C24 (R vs. S).

- Key Differences : Unlike Ergostan-3,24-diol (28-carbon ergostane), these compounds belong to the cycloartane class, featuring a cyclopropane ring at C9–C10. This structural variation impacts their biological roles; cycloartanes are often associated with anti-inflammatory and cytotoxic activities .

24-Vinyl-cholest-9-ene-3β,24-diol

- Source : Marine sponge H. simulans .

- Structure : Cholestane skeleton (27-carbon) with hydroxyls at C3 and C24 and a Δ9(11) double bond.

- Key Differences: The Δ9(11) double bond and shorter side chain differentiate it from this compound. This compound exhibits antitrypanosomal activity against T. brucei but lower cytotoxicity, suggesting that the Δ9(11) bond may enhance therapeutic selectivity .

Ergostane Derivatives with Polyhydroxylation

(24S)-Ergostan-3β,5α,6β,25-tetraol-25-monoacetate

- Source : Soft coral Sarcophyton sp. .

- Structure : Ergostane skeleton with hydroxyls at C3, C5, C6, and C25, plus a C25 acetate group.

- Such polyhydroxy steroids are often studied for immunomodulatory effects .

Zahramycins A and B

- Source : Sarcophyton trocheliophorum .

- Structure : Zahramycin A contains an oxirane ring (epoxide) at C5–C6, while Zahramycin B has a keto-hydroxy group.

- Key Differences : The epoxide and keto functionalities introduce reactive sites absent in this compound, likely influencing their bioactivity profiles, such as antimicrobial or antiparasitic effects .

Sterols with Single Hydroxyl Groups and Modified Side Chains

Campesterol

- Structure : (24R)-Ergost-5-en-3β-ol, a 28-carbon ergostane with a Δ5 double bond and a single hydroxyl at C3 .

- Key Differences : The absence of the C24 hydroxyl and presence of Δ5 unsaturation make Campesterol a key membrane lipid component, unlike this compound, which may have specialized roles due to its diol configuration .

Ergosterol

Compounds with Antiviral and Antiparasitic Potential

Cycloart-25-ene-3β,24-diol

Research Implications

This compound’s dual hydroxylation at C3 and C24 distinguishes it from monohydroxylated sterols like Campesterol and ergosterol. The C24 hydroxyl may enhance interactions with enzymes or membranes, though empirical studies are needed. Further research should explore this compound’s bioactivity, leveraging insights from related compounds.

Preparation Methods

Epoxidation and Hydrolytic Rearrangement

A primary route involves the epoxidation of ergosterol derivatives followed by hydrolytic rearrangement. Ergosteryl acetate (ergosta-5,7,22-trien-3β-yl acetate) undergoes epoxidation with perbenzoic acid to form 5α,8α-epidioxyergosta-6,22-dien-3β-yl acetate. Subsequent hydrolysis under alkaline conditions yields 5α,8α-dihydroxyergosta-6,22-dien-3β-ol, which is hydrogenated to saturate the Δ⁶ double bond, producing ergostan-3,24-diol. Key steps include:

Table 1: Representative Synthetic Pathway

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Epoxidation | Perbenzoic acid, CHCl₃, 0°C | 5α,8α-epidioxyergosta-6,22-dien-3β-yl acetate | 85 |

| Hydrolysis | 10% KOH, EtOH, reflux | 5α,8α-dihydroxyergosta-6,22-dien-3β-ol | 78 |

| Hydrogenation | H₂/Pd-C, EtOAc, 25°C | This compound | 92 |

Side-Chain Functionalization

Modification of the ergosterol side chain at C-24 is critical. 22,23-Dibromoergost-22-en-3β-yl acetate, synthesized via bromination of ergosteryl acetate, undergoes debromination and oxidation to introduce the C-24 hydroxyl group. Catalytic hydrogenation (Raney Ni) reduces the intermediate to this compound.

Microbial Biosynthesis

Algal and Fungal Pathways

In Chlamydomonas reinhardtii, this compound is a minor metabolite in the Δ²⁵(²⁷)-olefin pathway. The enzyme 24-Sterol Methyltransferase (24-SMT) catalyzes sequential methylations at C-24 and C-28 using cycloartenol as a substrate. Isotopic labeling with [methyl-²H₃]methionine confirmed the incorporation of deuterium at C-24 and C-28, validating the bifurcated alkylation mechanism.

Table 2: Key Enzymes in Microbial Biosynthesis

Fermentation Optimization

Submerged fermentation of Saccharomyces cerevisiae in lipid-rich media (yeast extract, glucose, ergosterol precursors) enhances this compound yields (up to 120 mg/L). Supplementation with Δ⁷-sterol reductase inhibitors increases accumulation of unsaturated intermediates.

Extraction from Natural Sources

Marine Sponges and Fungi

This compound has been isolated from the marine sponge Neopetrosia exigua using dichloromethane extraction followed by silica gel chromatography. The compound co-occurs with dopamine and galactosyl diacylglycerols, necessitating HPLC purification (C₁₈ column, 85:15 MeOH:H₂O).

Table 3: Extraction Yields from Natural Sources

| Source | Solvent System | Purity (%) | Yield (mg/kg) |

|---|---|---|---|

| Neopetrosia exigua | CH₂Cl₂/MeOH (9:1) | 95 | 12.4 |

| Saccharomyces cerevisiae | Ethyl acetate | 89 | 98.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.